Lipophilicity: 3-Ethylphenyl vs. Unsubstituted Phenyl Analog
2-(3-Ethylphenyl)-2,2-difluoroacetic acid exhibits a significantly higher predicted octanol/water partition coefficient (LogP) relative to its unsubstituted phenyl analog. The addition of the 3‑ethyl group increases lipophilicity, which can enhance membrane permeability but may also alter metabolic clearance [1].
| Evidence Dimension | Predicted octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.4254 |
| Comparator Or Baseline | 2,2-Difluoro-2-phenylacetic acid (LogP = 1.863) |
| Quantified Difference | ΔLogP ≈ +0.56 (approximately 3.6‑fold higher relative partition) |
| Conditions | In silico prediction; source ChemSRC / vendor datasheets |
Why This Matters
This difference in lipophilicity informs lead optimization decisions when balancing target engagement (often requiring moderate LogP) against metabolic stability and off-target binding.
- [1] Chem960. 2,2-Difluoro-2-phenylacetic acid (CAS: 360-03-2) properties. https://m.chem960.com/cas/360032/ (accessed 2026-04-16). View Source
